molecular formula C23H24N4O5S B2878910 N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,3-dimethoxybenzamide CAS No. 894048-14-7

N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,3-dimethoxybenzamide

Cat. No.: B2878910
CAS No.: 894048-14-7
M. Wt: 468.53
InChI Key: YZERGJOTDQSNMN-UHFFFAOYSA-N
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Description

N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,3-dimethoxybenzamide is a useful research compound. Its molecular formula is C23H24N4O5S and its molecular weight is 468.53. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of this compound is Topoisomerase 1 (Top1) . Top1 is an enzyme that plays a crucial role in DNA replication and transcription by resolving DNA supercoiling.

Mode of Action

The compound interacts with its target, Top1, by inhibiting its activity . This inhibition disrupts the normal process of DNA replication and transcription, leading to DNA damage and cell death.

Biochemical Pathways

The inhibition of Top1 affects the DNA replication and transcription pathways. This disruption can lead to the activation of DNA damage response pathways, resulting in cell cycle arrest and apoptosis .

Pharmacokinetics

The compound’s molecular weight, which is458.54 , suggests that it may have good bioavailability, as compounds with a molecular weight under 500 are generally well-absorbed.

Result of Action

The inhibition of Top1 leads to DNA damage, which can result in cell cycle arrest and apoptosis . This makes the compound potentially useful in the treatment of diseases characterized by rapid cell division, such as cancer.

Properties

IUPAC Name

N-[2-[2-(3,4-dimethoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-2,3-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O5S/c1-29-17-9-8-14(12-19(17)31-3)21-25-23-27(26-21)15(13-33-23)10-11-24-22(28)16-6-5-7-18(30-2)20(16)32-4/h5-9,12-13H,10-11H2,1-4H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZERGJOTDQSNMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C4=C(C(=CC=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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